molecular formula C9H9N3O2S B8326153 N-(4-isothiocyanatophenyl)-N'-methoxyurea

N-(4-isothiocyanatophenyl)-N'-methoxyurea

Cat. No. B8326153
M. Wt: 223.25 g/mol
InChI Key: FIUDCOVOVIUSGX-UHFFFAOYSA-N
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Patent
US07355052B2

Procedure details

Thiophosgene (0.38 ml, 1.1 eq) is added dropwise to a solution cooled down to 0° C., of N-(4-aminophenyl)-N′-methoxyurea hydrochloride (1 g) and triethylamine (3.2 ml, 5 eq) in tetrahydrofuran (90 ml). The mixture is stirred for 15 min at 0° C. then water and diethyl ether are added. After decantation and extractions, the phases organic are combined, washed with salt water, dried over Na2SO4 then concentrated under reduced pressure at 40° C. Purification by flash chromatography on silica gel (eluent: heptane/ethyl acetate 7:3 to 3:7) produces the expected compound (630 mg; 62% yield).
Quantity
0.38 mL
Type
reactant
Reaction Step One
Name
N-(4-aminophenyl)-N′-methoxyurea hydrochloride
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
3.2 mL
Type
reactant
Reaction Step Two
Quantity
90 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
62%

Identifiers

REACTION_CXSMILES
[C:1](Cl)(Cl)=[S:2].Cl.[NH2:6][C:7]1[CH:12]=[CH:11][C:10]([NH:13][C:14]([NH:16][O:17][CH3:18])=[O:15])=[CH:9][CH:8]=1.C(N(CC)CC)C.O>O1CCCC1.C(OCC)C>[N:6]([C:7]1[CH:12]=[CH:11][C:10]([NH:13][C:14]([NH:16][O:17][CH3:18])=[O:15])=[CH:9][CH:8]=1)=[C:1]=[S:2] |f:1.2|

Inputs

Step One
Name
Quantity
0.38 mL
Type
reactant
Smiles
C(=S)(Cl)Cl
Step Two
Name
N-(4-aminophenyl)-N′-methoxyurea hydrochloride
Quantity
1 g
Type
reactant
Smiles
Cl.NC1=CC=C(C=C1)NC(=O)NOC
Name
Quantity
3.2 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
90 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred for 15 min at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
After decantation and extractions
WASH
Type
WASH
Details
washed with salt water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
then concentrated under reduced pressure at 40° C
CUSTOM
Type
CUSTOM
Details
Purification by flash chromatography on silica gel (eluent: heptane/ethyl acetate 7:3 to 3:7)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
N(=C=S)C1=CC=C(C=C1)NC(=O)NOC
Measurements
Type Value Analysis
AMOUNT: MASS 630 mg
YIELD: PERCENTYIELD 62%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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